N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the bipyridine intermediate and the trifluoromethyl-substituted phenylpropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine and phenyl rings can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted bipyridine compounds.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- N-([2,4’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(fluoromethyl)phenyl)propanamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the specific positioning of the bipyridine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-7-3-15(4-8-18)6-10-20(28)27-13-16-5-9-19(26-12-16)17-2-1-11-25-14-17/h1-5,7-9,11-12,14H,6,10,13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECSZNIKVQWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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